molecular formula C14H22N2O5 B12799785 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- CAS No. 131194-01-9

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl-

Cat. No.: B12799785
CAS No.: 131194-01-9
M. Wt: 298.33 g/mol
InChI Key: XAYVVJOKXOCCKM-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a complex organic compound with a unique structure that includes a pyrimidinedione core, a cyclohexyloxy group, and a hydroxyethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multiple steps. The process begins with the preparation of the pyrimidinedione core, followed by the introduction of the cyclohexyloxy group and the hydroxyethoxy methyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 6-(methoxy)-1-((2-hydroxyethoxy)methyl)-5-methyl-
  • 2,4(1H,3H)-Pyrimidinedione, 6-(ethoxy)-1-((2-hydroxyethoxy)methyl)-5-methyl-

Uniqueness

Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexyloxy)-1-((2-hydroxyethoxy)methyl)-5-methyl- is unique due to the presence of the cyclohexyloxy group, which may confer distinct chemical and biological properties

Properties

CAS No.

131194-01-9

Molecular Formula

C14H22N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

6-cyclohexyloxy-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H22N2O5/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h11,17H,2-9H2,1H3,(H,15,18,19)

InChI Key

XAYVVJOKXOCCKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)OC2CCCCC2

Origin of Product

United States

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